N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide
Description
N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide is a compound that belongs to the class of pyridazine derivatives Pyridazine rings are known for their unique physicochemical properties, which make them valuable in drug discovery and development
Properties
IUPAC Name |
N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-9-13(6-2-1-3-7-13)10-15-12(18)11-5-4-8-16-17-11/h4-5,8H,1-3,6-7,10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSBZSIHYKGPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=NN=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solvent-free reactions and microwave irradiation can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like aromatic amines . The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic amines in boiling acetic acid can yield N-arylimino-pyrano[2,3-c]pyridine derivatives .
Scientific Research Applications
N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of tyrosine kinase 2 (TYK2), which mediates interleukin-23 (IL-23), IL-12, and type I interferon-driven signal responses . This inhibition can lead to the modulation of immune responses, making it a potential candidate for the treatment of autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Minaprine: An atypical antidepressant that contains a pyridazine ring.
Relugolix: A gonadotropin-releasing hormone receptor antagonist that also contains a pyridazine ring.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) that incorporates a pyridazine ring.
Uniqueness
N-[(1-cyanocyclohexyl)methyl]pyridazine-3-carboxamide is unique due to its specific structure and the presence of both a cyano group and a pyridazine ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
